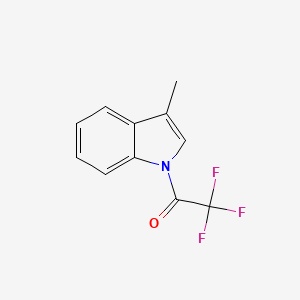

N-trifluoroacetyl-3-methylindole

CAS No.:

Cat. No.: VC18911995

Molecular Formula: C11H8F3NO

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8F3NO |

|---|---|

| Molecular Weight | 227.18 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(3-methylindol-1-yl)ethanone |

| Standard InChI | InChI=1S/C11H8F3NO/c1-7-6-15(10(16)11(12,13)14)9-5-3-2-4-8(7)9/h2-6H,1H3 |

| Standard InChI Key | PEJJIQKHDNSFNO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C2=CC=CC=C12)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

N-Trifluoroacetyl-3-methylindole (systematic name: 2,2,2-trifluoro-1-(3-methyl-1H-indol-1-yl)ethanone) is characterized by a bicyclic indole framework with a methyl group at position 3 and a trifluoroacetyl group at the nitrogen atom. The trifluoroacetyl group significantly alters the electronic properties of the indole ring, enhancing electrophilicity at adjacent carbon centers and influencing reactivity in substitution and coupling reactions .

Molecular and Physicochemical Properties

While direct experimental data for N-trifluoroacetyl-3-methylindole is sparse, related compounds such as 1-methyl-3-(trifluoroacetyl)-1H-indole (CAS 318-54-7) offer a useful proxy. Key properties include:

| Property | Value | Source Compound Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈F₃NO | |

| Molecular Weight | 227.18 g/mol | |

| Density | 1.3 g/cm³ | |

| Boiling Point | 299.8°C at 760 mmHg | |

| Flash Point | 135.1°C | |

| LogP (Partition Coefficient) | 2.92 |

The elevated boiling point and density reflect the compound’s polarizable trifluoroacetyl group and aromatic indole system. The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Alternative Routes via Umpolung Strategies

Recent advances in indole functionalization, such as trifluoroacetic acid (TFA)-mediated umpolung, could be adapted for this compound. For example, TFA promotes electrophilic activation at the C3 position of 2-methylindole, enabling C(sp³)−H aminomethylation . While this method targets C3 substitution, modifying the protocol to prioritize N-acylation might offer a pathway to N-trifluoroacetyl-3-methylindole. Key considerations include:

-

Temperature Control: Reactions at 40–60°C minimize decomposition of acid-sensitive intermediates .

-

Precursor Selection: Aminal derivatives could serve as iminium ion precursors for tandem acylation-alkylation sequences .

| Compound | Key Structural Features | Reactivity Profile |

|---|---|---|

| 3-Methylindole | Methyl at C3; no N-substituent | Electrophilic at C2 and C5 |

| N-Acetyl-3-methylindole | Acetyl at N; methyl at C3 | Moderate electrophilicity at C4/C6 |

| 5-Trifluoromethylindole | CF₃ at C5 | Enhanced electrophilicity at C4/C7 |

| N-Trifluoroacetyltryptamine | Trifluoroacetyl at N; tryptamine backbone | Neuroactive potential due to amine tail |

The trifluoroacetyl group in N-trifluoroacetyl-3-methylindole amplifies electrophilicity more profoundly than acetyl or alkyl substituents, enabling unique reactivity in cross-coupling and cycloaddition reactions .

Challenges and Future Directions

Current limitations in N-trifluoroacetyl-3-methylindole research include:

-

Synthetic Scalability: Multi-step purifications are often required to isolate the product from acylated byproducts .

-

Stability Studies: The trifluoroacetyl group’s susceptibility to hydrolysis under basic conditions necessitates careful handling .

Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume